MAGE-1 (268-282) refers to a specific peptide derived from the MAGE-1 protein, which is part of the melanoma-associated antigen family. This family consists of cancer/testis antigens that are typically expressed in various tumors but not in normal tissues, making them potential targets for cancer immunotherapy. MAGE-1 plays a significant role in tumor progression and has been studied for its potential as a target for therapeutic interventions, particularly in melanoma.
MAGE-1 is encoded by the MAGEA1 gene located on the X chromosome. The expression of MAGE-1 is primarily observed in malignant tissues, particularly melanoma, and to a lesser extent in other cancers such as lung and bladder cancers. The peptide sequence (268-282) specifically refers to a segment of the MAGE-1 protein that has been identified as an epitope recognized by specific T-cells, making it significant for immune response studies.
MAGE-1 is classified under the category of tumor antigens, specifically falling within the broader group of cancer/testis antigens. These antigens are characterized by their restricted expression pattern, being found predominantly in germ cells and various tumors while absent in most normal somatic tissues.
The synthesis of MAGE-1 (268-282) can be achieved through several methods, including solid-phase peptide synthesis and recombinant DNA technology. Solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain attached to a solid support. This method allows for precise control over the sequence and modifications of the peptide.
The molecular structure of MAGE-1 (268-282) consists of a linear sequence of amino acids that form a specific three-dimensional conformation essential for its interaction with T-cell receptors. The sequence includes critical residues that contribute to its immunogenicity.
MAGE-1 (268-282) can participate in several biochemical reactions, primarily involving interactions with immune cells. These include:
The binding affinity and specificity can be analyzed using techniques such as surface plasmon resonance or enzyme-linked immunosorbent assay to quantify interactions between MAGE-1 (268-282) and T-cell receptors or antibodies.
The mechanism of action for MAGE-1 (268-282) involves several steps:
Studies have shown that T-cells activated by MAGE-1 peptides can effectively kill melanoma cells in vitro and in vivo, highlighting its potential as a target for therapeutic vaccines.
MAGE-1 (268-282) is typically characterized by:
Chemical properties include:
MAGE-1 (268-282) has several applications in scientific research:
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4